(2-Ethynylpentyl)benzene
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Overview
Description
(2-Ethynylpentyl)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a 2-ethynylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynylpentyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. One common method is the reaction of benzene with 2-ethynylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Ethynylpentyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated and nitrated benzene derivatives.
Scientific Research Applications
(2-Ethynylpentyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethynylpentyl)benzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzene ring can undergo electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethylbenzene: Similar structure but with an ethyl group instead of an ethynylpentyl group.
Propylbenzene: Contains a propyl group instead of an ethynylpentyl group.
Butylbenzene: Contains a butyl group instead of an ethynylpentyl group.
Uniqueness
(2-Ethynylpentyl)benzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to other alkylbenzenes. The ethynyl group can participate in additional types of chemical reactions, such as cycloaddition reactions, which are not possible with simple alkyl groups.
Properties
CAS No. |
765906-88-5 |
---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2-ethynylpentylbenzene |
InChI |
InChI=1S/C13H16/c1-3-8-12(4-2)11-13-9-6-5-7-10-13/h2,5-7,9-10,12H,3,8,11H2,1H3 |
InChI Key |
JXIMHUKWSLPVRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)C#C |
Origin of Product |
United States |
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